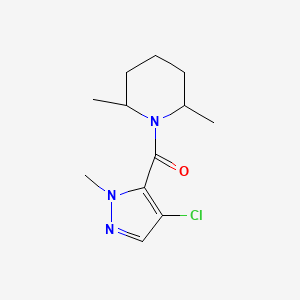![molecular formula C19H16ClN3O3 B10899624 (2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10899624.png)
(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE is an organic compound characterized by its complex structure, which includes a chlorinated nitrophenyl group, a cyano group, and an isopropyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-nitroaniline, 4-isopropylbenzaldehyde, and malononitrile.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation between 4-isopropylbenzaldehyde and malononitrile in the presence of a base like piperidine to form the intermediate 2-cyano-3-(4-isopropylphenyl)-2-propenoic acid.
Amidation: The intermediate is then reacted with 2-chloro-5-nitroaniline under acidic conditions to form the final product, (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of carboxylic acids from the cyano group.
Scientific Research Applications
Chemistry
In chemistry, (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a pharmacophore. The presence of the nitro and cyano groups suggests it could interact with biological targets, potentially leading to the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating biological pathways. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
(E)-N~1~-(2-BROMO-5-NITROPHENYL)-2-CYANO-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE: Similar structure with a bromine atom instead of chlorine.
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-METHYLPHENYL)-2-PROPENAMIDE: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
The uniqueness of (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both electron-withdrawing and electron-donating groups in the molecule provides a unique reactivity profile compared to similar compounds.
Properties
Molecular Formula |
C19H16ClN3O3 |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H16ClN3O3/c1-12(2)14-5-3-13(4-6-14)9-15(11-21)19(24)22-18-10-16(23(25)26)7-8-17(18)20/h3-10,12H,1-2H3,(H,22,24)/b15-9+ |
InChI Key |
TZJXOKNOQFUSAJ-OQLLNIDSSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(2-methoxyphenyl)-1H-imidazol-5-ol](/img/structure/B10899545.png)
![2-iodo-N-[6-iodo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10899547.png)
![4-methyl-N-(2-oxo-2-{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinyl}ethyl)benzenesulfonamide (non-preferred name)](/img/structure/B10899559.png)
![(5Z)-6-hydroxy-5-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylidene)-3-phenylpyrimidine-2,4(3H,5H)-dione](/img/structure/B10899571.png)
![ethyl 4-[(4-oxo-2-phenylquinazolin-3(4H)-yl)amino]benzoate](/img/structure/B10899573.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B10899577.png)


![2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B10899608.png)
![N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10899609.png)
![2-(3-cyano-1H-indol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10899612.png)
![2-(2,4-dichlorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]imidazo[1,2-a]pyridin-3-amine](/img/structure/B10899630.png)
![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10899636.png)
![ethyl 4-({(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10899641.png)
